4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Lipophilicity ADME Medicinal Chemistry

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1429417-54-8) is a halogenated heterocyclic building block belonging to the pyrazole-3-carboxylic acid class. With the molecular formula C₆H₆BrFN₂O₂ and a molecular weight of 237.03 g/mol, it features a 4-bromo substituent on the pyrazole core and a 1-(2-fluoroethyl) group, distinguishing it from other pyrazole carboxylates.

Molecular Formula C6H6BrFN2O2
Molecular Weight 237.03
CAS No. 1429417-54-8
Cat. No. B3047622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
CAS1429417-54-8
Molecular FormulaC6H6BrFN2O2
Molecular Weight237.03
Structural Identifiers
SMILESC1=C(C(=NN1CCF)C(=O)O)Br
InChIInChI=1S/C6H6BrFN2O2/c7-4-3-10(2-1-8)9-5(4)6(11)12/h3H,1-2H2,(H,11,12)
InChIKeyAUISQCCJZMYNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (1429417-54-8) Technical Overview for Procurement and Research Selection


4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1429417-54-8) is a halogenated heterocyclic building block belonging to the pyrazole-3-carboxylic acid class. With the molecular formula C₆H₆BrFN₂O₂ and a molecular weight of 237.03 g/mol, it features a 4-bromo substituent on the pyrazole core and a 1-(2-fluoroethyl) group, distinguishing it from other pyrazole carboxylates . The compound is commercially available with catalogued purity specifications ranging from 95% to ≥98% .

Why Generic Pyrazole-3-carboxylic Acid Substitution Fails for 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid in Target Applications


Pyrazole-3-carboxylic acids are not a homogeneous class; substitution patterns directly alter physicochemical properties critical for downstream synthetic utility and biological performance. The 4-bromo substituent enables cross-coupling chemistry (e.g., Suzuki-Miyaura) while the 2-fluoroethyl group at N1 modulates lipophilicity (XLogP3 = 1.1) and hydrogen bonding capacity relative to unsubstituted or N-methyl analogs . In the context of medicinal chemistry, pyrazoles serve as metabolically more stable bioisosteres of phenols, but this property is substituent-dependent; generic substitutions cannot recapitulate the specific lipophilicity (logP ~1.3) and polar surface area (TPSA ≈ 55.1 Ų) of this compound, which influence membrane permeability and target binding profiles .

Quantitative Differentiation Evidence: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid vs. N-Methyl Analog

The target compound exhibits a calculated logP of 1.3133, reflecting moderate lipophilicity suitable for balancing aqueous solubility and membrane permeability . In contrast, the N-methyl analog (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) lacks the fluoroethyl moiety, resulting in a lower predicted logP and potentially reduced passive membrane diffusion .

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation vs. 1H-Pyrazole-3-carboxylic acid Parent Scaffold

The target compound has a calculated TPSA of 55.12 Ų . In comparison, the unsubstituted 1H-pyrazole-3-carboxylic acid parent scaffold exhibits a lower TPSA of approximately 40.5 Ų due to the absence of the fluoroethyl substituent [1]. This 15 Ų increase moves the compound further from optimal CNS penetration range (<90 Ų) while maintaining acceptable oral absorption parameters.

Polar Surface Area CNS Penetration Drug-likeness

Molecular Weight Differentiation vs. 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole Core Scaffold

The target compound (MW = 237.03 g/mol) incorporates a carboxylic acid functionality at the 3-position . In contrast, the core scaffold 4-bromo-1-(2-fluoroethyl)-1H-pyrazole (CAS 1049730-35-9) lacks this group, resulting in a significantly lower molecular weight of 193.02 g/mol . The ~44 g/mol difference corresponds to the mass of the carboxylic acid substituent.

Molecular Weight Fragment-Based Drug Discovery Building Block

Commercially Available Purity Grade: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid vs. Industry Standard Threshold

Multiple vendors specify this compound at purity levels of ≥95% or NLT 98% . This compares favorably to the typical industry minimum threshold of 95% for research-grade building blocks. The ester analog (methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate) is also available at 97% purity, confirming consistent quality across related derivatives .

Purity Specification Quality Control Procurement

High-Value Application Scenarios for 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Moderate Lipophilicity

The logP of 1.3133 positions this compound for fragment-based drug discovery targeting kinase ATP-binding pockets where moderate lipophilicity balances potency with solubility. The carboxylic acid enables rapid amide coupling to hinge-binding scaffolds, while the 4-bromo substituent provides a vector for Suzuki-Miyaura diversification .

PET Tracer Precursor Development Leveraging Fluoroethyl Moiety

The 2-fluoroethyl group at N1 presents a synthetic handle for ¹⁸F radiolabeling via nucleophilic substitution, enabling conversion of this building block into PET imaging probes. The TPSA of 55.12 Ų indicates acceptable brain penetration characteristics for CNS-targeted tracers .

Agrochemical Lead Generation with Enhanced Metabolic Stability

The fluoroethyl substituent contributes to metabolic stability by blocking oxidative N-dealkylation pathways common in pyrazole agrochemicals. Pyrazole carboxylic acid derivatives have demonstrated activity as endothelin receptor antagonists with nanomolar potency, supporting the broader class's utility in lead optimization [1].

Parallel Synthesis Library Construction with Orthogonal Handles

The combination of 4-bromo (cross-coupling) and 3-carboxylic acid (amide/ester formation) provides orthogonal reactive handles for diversity-oriented synthesis. The NLT 98% purity specification minimizes side reactions in parallel synthesis workflows where high-fidelity building blocks are essential for reliable SAR interpretation .

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